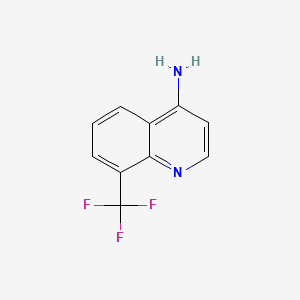

8-(トリフルオロメチル)キノリン-4-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

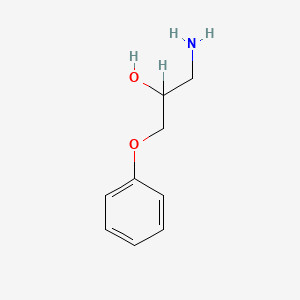

8-(Trifluoromethyl)quinolin-4-amine is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group at the 8-position and an amine group at the 4-position of the quinoline ring system. This structural motif is of significant interest due to its potential biological activity and its role as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of 8-(Trifluoromethyl)quinolin-4-amine derivatives can involve various strategies. For instance, an oxidative desulfurization-fluorination reaction has been employed to introduce a trifluoromethyl group at the N-1 position of the quinoline ring, as seen in the synthesis of 1-trifluoromethyl-4-quinolone derivatives . Although the abstract does not directly describe the synthesis of 8-(Trifluoromethyl)quinolin-4-amine, the methodologies used for related compounds can provide insights into possible synthetic routes for this compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be quite complex, with the potential for various interactions and binding modes. For example, the crystal structure of quinolin-8-aminium toluene-4-sulfonate shows that the 8-amino group, rather than the quinoline N atom, is protonated, leading to intermolecular hydrogen-bonding interactions and the formation of a linear polymer structure . This highlights the importance of the position and nature of substituents on the quinoline ring in determining the molecular structure and interactions of the compound.

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. The reactivity of 8-(dimesitylboryl)quinoline, for example, includes hydrolysis with the sequential loss of mesitylene and the formation of borinic acid and boronic acid dimer. It also forms coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), demonstrating the ambiphilic nature of the molecule . These reactions are indicative of the potential reactivity of 8-(Trifluoromethyl)quinolin-4-amine, which may also form various complexes and undergo transformations based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(Trifluoromethyl)quinolin-4-amine can be inferred from related compounds. For instance, the presence of a trifluoromethyl group can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity . Additionally, the coordination chemistry of tri(quinolin-8-yl)amine with iron(II) shows that the ligand's binding mode and the presence of coligands can affect the spin state and geometry of the resulting complexes . These findings suggest that the physical and chemical properties of 8-(Trifluoromethyl)quinolin-4-amine would be crucial in its reactivity and potential applications.

科学的研究の応用

抗腫瘍剤

8-(トリフルオロメチル)キノリン-4-アミン誘導体は、強力な抗腫瘍剤として研究されています。 これらの化合物は、細胞分裂における重要なプロセスである微小管重合を阻害することにより、さまざまな癌細胞株に対して細胞毒性を示します 。 例えば、特定の誘導体は、コムブレタスタチンA-4などの既知の抗腫瘍剤と比較して、PC3(前立腺癌)、K562(慢性骨髄性白血病)、およびHeLa(子宮頸癌)細胞株に対してより高い抗増殖活性を示しました 。これらの知見は、新しい癌療法の開発のための有望な道筋を示唆しています。

チューブリン阻害剤

研究によると、8-(トリフルオロメチル)キノリン-4-アミン誘導体は、チューブリン阻害剤として作用し、細胞内のチューブリンネットワークを破壊することができます 。 この破壊は、癌細胞の細胞周期のG2/M期での停止につながり、用量依存的にアポトーシスを誘導します 。 分子ドッキング研究により、これらの化合物は、チューブリン上のコルヒチン結合部位に効果的に結合することが示されており、治療薬としての可能性を強化しています .

抗マラリア活性

8-(トリフルオロメチル)キノリン-4-アミンのいくつかの誘導体は、有意な抗マラリア活性を示しました。 この化合物からのマンニッヒ塩基は、Plasmodium vinckei vinckeiに感染したマウスに投与すると、マラリアの駆除にかなりの効果を示しました 。これは、これらの化合物が抗マラリア薬での使用についてさらに研究できることを示唆しています。

鈴木・宮浦カップリング

8-(トリフルオロメチル)キノリン-4-アミンは、トリフルオロメチル基の存在により、鈴木・宮浦カップリングに参画する候補となります。このタイプの化学反応は、医薬品化学において広く使用されており、さまざまな医薬品の開発の基礎となる炭素-炭素結合を生成します。

化学合成

8-(トリフルオロメチル)キノリン-4-アミンは、反応性のアミン基を持つため、化学合成におけるビルディングブロックとして役立ちます。 これは、薬物やその他の有機化合物の開発において重要な、さまざまなキノリン誘導体を合成するために使用できます.

医薬品化学研究

この化合物は、その多様な特性のために医薬品化学研究において注目されています。 その分子構造により、さまざまな改変が可能になり、潜在的な治療用途を持つ新しい化合物の設計と合成のための貴重な足場となります.

作用機序

Target of Action

Quinoline compounds are known to have a wide range of biological activities and can interact with various targets .

Mode of Action

Quinoline compounds are known to inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes .

Biochemical Pathways

Quinoline compounds are known to affect various biochemical pathways due to their wide spectrum of biological activity .

Pharmacokinetics

Quinoline compounds are known to have excellent tissue penetration, making them potent agents .

Result of Action

Quinoline compounds are known to have a wide range of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity .

Action Environment

It is known that the broad application of suzuki–miyaura (sm) coupling, a process often used in the synthesis of quinoline compounds, arises from the exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

特性

IUPAC Name |

8-(trifluoromethyl)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-5H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMLOHYYNHRKTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371050 |

Source

|

| Record name | 8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

243977-15-3 |

Source

|

| Record name | 8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243977-15-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)